molecular formula C14H18Cl2N2O B2845785 2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide CAS No. 791601-00-8

2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide

Cat. No.: B2845785
CAS No.: 791601-00-8
M. Wt: 301.21
InChI Key: DUKNZWZOCCWAQU-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide is a synthetic organic compound supplied for research and development purposes. This molecule has a molecular formula of C14H18Cl2N2O and a molecular weight of 301.21 g/mol . Its structure features a chloroacetamide group linked to a substituted ethyl chain that contains both a 2-chlorophenyl ring and a pyrrolidine moiety, making it a compound of interest in several areas of medicinal chemistry research . Compounds with acetamide backbones, particularly those incorporating pyrrolidine and aryl halide components, are frequently investigated as key intermediates or potential pharmacologically active molecules. Research into structurally related compounds highlights their significance in the development of new therapeutic agents, with some acting as modulators of neurotransmitter receptors . Furthermore, phenoxyacetamide and chloroacetamide derivatives are widely explored in drug discovery for their diverse biological activities, which can include anti-cancer, anti-inflammatory, and anti-mycobacterial properties . The specific structural features of this compound suggest potential utility as a building block in organic synthesis or as a candidate for high-throughput screening in the identification of novel bioactive molecules. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O/c15-9-14(19)17-10-13(18-7-3-4-8-18)11-5-1-2-6-12(11)16/h1-2,5-6,13H,3-4,7-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKNZWZOCCWAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)CCl)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide typically involves the following steps:

    Formation of the Pyrrolidine Intermediate: The initial step involves the synthesis of the pyrrolidine intermediate. This can be achieved by reacting 2-chlorophenylacetonitrile with pyrrolidine under basic conditions to form the corresponding pyrrolidine derivative.

    Chloroacetylation: The pyrrolidine intermediate is then subjected to chloroacetylation using chloroacetyl chloride in the presence of a base such as triethylamine. This step introduces the chloroacetamide group into the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require heating.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

Chemical Synthesis Applications

The compound serves as a valuable building block in organic synthesis. Its reactivity allows chemists to use it in the development of more complex molecules. The following are key aspects of its role in chemical synthesis:

  • Building Block for Complex Molecules : It can be utilized to create various derivatives and analogs that may possess enhanced properties or functionalities.
  • Reactivity : The presence of the chloroacetamide group facilitates reactions such as nucleophilic substitutions and acylations.

Biological Research Applications

In biological studies, 2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide has been investigated for its potential interactions with biological systems:

  • Enzyme Inhibition Studies : The compound has shown promise in studies involving enzyme inhibition, particularly in relation to specific target enzymes that play crucial roles in metabolic pathways.
  • Receptor Binding Studies : Its structural features may allow it to interact with various receptors, providing insights into receptor-ligand interactions.

Medicinal Chemistry Applications

The pharmacological properties of this compound make it a candidate for drug development:

  • Potential Therapeutic Applications : Ongoing research aims to explore its efficacy as a therapeutic agent against various diseases. Preliminary studies suggest it may exhibit antimicrobial and anticancer properties.
  • Drug Design Scaffold : Its structural characteristics can be leveraged in the design of novel drugs targeting specific biological mechanisms.

Industrial Applications

In the industrial sector, this compound can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals:

  • Synthesis of Agrochemicals : Its reactivity makes it suitable for creating herbicides or pesticides that require specific molecular frameworks.
  • Production of Specialty Chemicals : It can serve as an intermediate in producing chemicals with specialized functions for industrial applications.

Case Studies and Research Findings

Several studies have documented the applications and biological activities of this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various chloroacetamides, including this compound. Results indicated significant activity against Gram-positive bacteria such as Staphylococcus aureus, suggesting potential for development into antimicrobial agents.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition demonstrated that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways, showing promise for therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide
  • Molecular Formula : C₁₄H₁₈Cl₂N₂O
  • Molecular Weight : 301.21 g/mol
  • CAS Registry Number : 791601-00-8
  • Key Features : A chloroacetamide derivative featuring a 2-chlorophenyl group, a pyrrolidine-substituted ethyl chain, and a chloroacetamide moiety.

Physicochemical Properties :

  • Predicted Collision Cross-Section (CCS) :
    • [M+H]⁺: 167.4 Ų
    • [M+Na]⁺: 178.6 Ų
    • [M-H]⁻: 170.2 Ų

Comparison with Structurally Similar Compounds

Chloroacetamide Herbicides

Examples : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) .

Property Target Compound Alachlor Metolachlor
Molecular Formula C₁₄H₁₈Cl₂N₂O C₁₄H₂₀ClNO₂ C₁₅H₂₂ClNO₂
Substituents Pyrrolidine, 2-chlorophenyl Methoxymethyl, 2,6-diethyl Methoxyethyl, 2-ethyl-6-methyl
Application Not specified Herbicide Herbicide
Key Feature Dual chlorophenyl groups Ethyl and methoxy groups Chiral center (S-metolachlor variant)

Insight : The target compound lacks the methoxy or ethyl substituents critical for herbicidal activity in alachlor/metolachlor. Its pyrrolidine group may confer distinct physicochemical properties, such as enhanced solubility or hydrogen-bonding capacity .

Dichlorophenyl Acetamide Derivatives

Examples :

  • 2-Chloro-N-(2,3-dichlorophenyl)acetamide (23DCPCA)
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Property Target Compound 23DCPCA Thiazolyl Derivative
Substituents Pyrrolidine-ethyl chain 2,3-Dichlorophenyl Thiazolyl ring
Melting Point Not reported 216°C (from ethanol) 216–218°C (methanol/acetone)
Crystal Packing Not studied N–H⋯O hydrogen bonds N–H⋯N hydrogen bonds
Biological Relevance Unknown Structural studies Penicillin analog

Insight : The thiazolyl derivative’s N–H⋯N hydrogen bonds enhance crystal stability, while 23DCPCA’s dual chlorine atoms influence conformational flexibility. The target compound’s pyrrolidine group may disrupt planar stacking, affecting crystallinity .

Thiazolidinedione-Containing Analogs

Example : (Z)-2-(5-Benzylidenethiazolidine-2,4-dion-3-yl)-N-(2-chlorophenyl)acetamide (28a) .

Property Target Compound Compound 28a
Molecular Formula C₁₄H₁₈Cl₂N₂O C₂₀H₁₄ClN₃O₂S
Substituents Pyrrolidine Thiazolidinedione ring
Melting Point Not reported 243–245°C
Biological Activity Not reported Antileishmanial potential

Insight : The thiazolidinedione moiety in 28a is critical for antileishmanial activity, absent in the target compound. Higher melting points in 28a suggest stronger intermolecular forces due to the rigid heterocyclic ring .

Trichloroethyl-Substituted Analogs

Examples :

  • 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e)
  • 2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f) .
Property Target Compound Compound 2e Compound 2f
Substituents Pyrrolidine, chlorophenyl Naphthyl, trichloroethyl Thienyl, trichloroethyl
Synthesis Not detailed C-amidoalkylation C-amidoalkylation
Key Feature Dual chlorophenyl groups Bulky naphthyl group Electron-deficient thienyl

Biological Activity

2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its structure features a chloroacetamide group linked to a pyrrolidine ring, which is further substituted with a chlorophenyl group. This unique configuration suggests possible interactions with various biological targets, making it an interesting subject for pharmacological research.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various chloroacetamide derivatives, including this compound. It has been evaluated for its activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23

These findings suggest that the compound exhibits moderate to good antimicrobial activity, which may be attributed to its structural characteristics that facilitate interaction with microbial targets .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are of significant interest in the treatment of neurodegenerative diseases such as Alzheimer's.

Research indicates that derivatives similar to this compound demonstrate promising AChE inhibitory activity, with IC50 values indicating effective inhibition compared to standard drugs like galantamine and rivastigmine:

Compound IC50 (µM)
Rivastigmine11.07
GalantamineNot specified
2-chloro-N-[...]To be determined

This suggests that further exploration of its derivatives could lead to the development of new therapeutic agents for cognitive disorders .

Study on Antimicrobial Properties

A comprehensive study evaluated the antimicrobial efficacy of various chloroacetamide derivatives, including our compound of interest. The results indicated significant activity against both bacterial and fungal pathogens, particularly in formulations where the chloro group was maintained, enhancing lipophilicity and membrane penetration.

Study on Neuroprotective Effects

Another research effort focused on assessing the neuroprotective effects of compounds structurally related to this compound. The study utilized in vitro models to demonstrate the ability of these compounds to inhibit AChE effectively, suggesting potential applications in treating Alzheimer’s disease.

Q & A

Q. What are the key synthetic routes for 2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution and acylation steps. For example:

  • Step 1 : Preparation of the pyrrolidine-containing intermediate via alkylation or condensation reactions under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Acylation using chloroacetyl chloride, with temperature control (0–5°C) to minimize side reactions .
  • Optimization : Solvent choice (polar aprotic solvents like DMF improve yield), stoichiometric ratios (excess chloroacetyl chloride ensures complete conversion), and purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms the presence of pyrrolidine protons (δ 1.5–2.5 ppm), chlorophenyl aromatic protons (δ 7.2–7.8 ppm), and the acetamide carbonyl (δ ~170 ppm) .
  • IR Spectroscopy : Identifies C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 327.2) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved for derivatives of this compound?

Crystallographic studies (e.g., X-ray diffraction) reveal conformational variations in the pyrrolidine and chlorophenyl moieties. For instance:

  • Dihedral Angles : Differences in torsion angles (e.g., 54.8° vs. 77.5° between aromatic and pyrrolidine rings) arise from steric hindrance or hydrogen bonding .
  • Validation : Compare experimental data with computational models (DFT calculations) to assess energy-minimized conformers .

Q. How do conflicting reports on biological activity (e.g., antinociceptive vs. antimicrobial) inform experimental design?

  • Mechanistic Studies : Use receptor-binding assays (e.g., µ-opioid receptor for antinociception ) and microbial inhibition tests (e.g., MIC against S. aureus) to clarify target specificity.
  • Structural Modifications : Introduce substituents (e.g., trifluoromethyl groups) to enhance selectivity, guided by SAR analysis .

Q. What strategies address low solubility in pharmacological assays?

  • Formulation : Use co-solvents (e.g., DMSO:PBS mixtures) or liposomal encapsulation .
  • Derivatization : Synthesize prodrugs (e.g., ester derivatives) to improve bioavailability .

Data Analysis and Methodological Challenges

Q. How should researchers reconcile contradictory cytotoxicity data across cell lines?

  • Experimental Controls : Standardize assays (e.g., MTT vs. ATP-based viability tests) and cell culture conditions (e.g., hypoxia vs. normoxia) .
  • Meta-Analysis : Compare IC₅₀ values across studies (tabular example below):
Cell LineIC₅₀ (µM)Study Reference
HeLa12.3
MCF-78.7
NIH/3T3>50

Q. What computational tools predict interactions between this compound and biological targets?

  • Docking Software (AutoDock Vina) : Models binding to enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Synthetic and Analytical Best Practices

Q. How to troubleshoot low yields in multi-step syntheses?

  • Intermediate Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress .
  • Byproduct Identification : Employ GC-MS to detect side products (e.g., unreacted chloroacetyl chloride) .

Q. What are the limitations of NMR in detecting impurities?

  • Sensitivity : NMR may miss trace impurities (<1%); combine with HPLC-UV for higher sensitivity .

Safety and Compliance

Q. What PPE is recommended for handling this compound?

  • Gloves : Nitrile (tested for chloroacetamide permeability).
  • Ventilation : Fume hoods to prevent inhalation of fine powders .

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